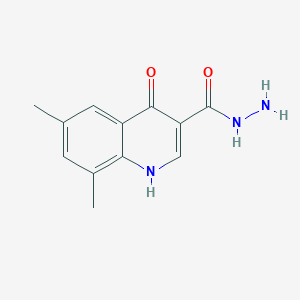

6,8-Dimethyl-4-hydroxyquinoline-3-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La 6,8-Dimetil-4-hidroxiquinolina-3-carbohidrazida es un compuesto heterocíclico que pertenece a la familia de las quinolinas. Se caracteriza por la presencia de un núcleo de quinolina con grupos metilo en las posiciones 6 y 8, un grupo hidroxilo en la posición 4 y un grupo carbohidrazida en la posición 3.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 6,8-Dimetil-4-hidroxiquinolina-3-carbohidrazida generalmente implica los siguientes pasos:

Formación del núcleo de quinolina: El núcleo de quinolina se puede sintetizar a través de la síntesis de Skraup, que implica la condensación de anilina con glicerol en presencia de ácido sulfúrico y un agente oxidante como el nitrobenceno.

Introducción de grupos metilo: Los grupos metilo en las posiciones 6 y 8 se pueden introducir mediante alquilación de Friedel-Crafts utilizando cloruro de metilo y cloruro de aluminio como catalizador.

Hidroxilación: El grupo hidroxilo en la posición 4 se puede introducir mediante hidroxilación selectiva utilizando reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.

Formación de carbohidrazida: El grupo carbohidrazida en la posición 3 se puede introducir haciendo reaccionar el derivado de ácido carboxílico correspondiente con hidrato de hidrazina en condiciones de reflujo.

Métodos de producción industrial: La producción industrial de 6,8-Dimetil-4-hidroxiquinolina-3-carbohidrazida puede implicar la optimización de las rutas sintéticas anteriores para lograr rendimientos y pureza más altos. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y automatización de procesos.

Tipos de reacciones:

Oxidación: El grupo hidroxilo en la posición 4 puede sufrir oxidación para formar un derivado de quinona.

Reducción: El grupo carbohidrazida se puede reducir para formar el derivado de amina correspondiente.

Sustitución: Los grupos metilo en las posiciones 6 y 8 pueden sufrir reacciones de sustitución electrófila.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo se pueden utilizar para reacciones de oxidación.

Reducción: Agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se pueden emplear para reacciones de reducción.

Sustitución: La sustitución electrófila se puede llevar a cabo utilizando reactivos como halógenos o compuestos nitro en presencia de un catalizador de ácido de Lewis.

Productos principales:

Oxidación: Derivados de quinona.

Reducción: Derivados de amina.

Sustitución: Derivados halogenados o nitro-sustituidos.

Aplicaciones Científicas De Investigación

La 6,8-Dimetil-4-hidroxiquinolina-3-carbohidrazida ha encontrado aplicaciones en varios campos de investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

Biología: Tiene potencial como agente antimicrobiano debido a su capacidad para interactuar con enzimas bacterianas.

Medicina: Se está llevando a cabo la investigación para explorar su potencial como agente anticancerígeno, dada su capacidad para inhibir ciertas líneas celulares cancerosas.

Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.

Mecanismo De Acción

El mecanismo de acción de la 6,8-Dimetil-4-hidroxiquinolina-3-carbohidrazida implica su interacción con objetivos moleculares específicos:

Objetivos moleculares: Puede interactuar con enzimas como la ADN girasa y la topoisomerasa, que son cruciales para la replicación del ADN bacteriano.

Vías implicadas: El compuesto puede inhibir la actividad de estas enzimas, lo que lleva a la interrupción de la replicación del ADN y, en última instancia, a la muerte de las células bacterianas.

Compuestos similares:

- Ácido 6,8-dimetil-4-hidroxiquinolina-3-carboxílico

- 7,8-Dimetil-4-hidroxiquinolina

- Ácido 5,8-dimetilquinolina-3-carboxílico

Comparación:

- La 6,8-Dimetil-4-hidroxiquinolina-3-carbohidrazida es única debido a la presencia del grupo carbohidrazida, que imparte reactividad química y actividad biológica distintas en comparación con sus análogos.

- El ácido 6,8-dimetil-4-hidroxiquinolina-3-carboxílico carece del grupo carbohidrazida, lo que lo hace menos reactivo en ciertas transformaciones químicas.

- La 7,8-Dimetil-4-hidroxiquinolina tiene un patrón de sustitución diferente, que afecta sus propiedades electrónicas y reactividad.

- El ácido 5,8-dimetilquinolina-3-carboxílico tiene una posición diferente del grupo ácido carboxílico, lo que lleva a variaciones en su comportamiento químico.

Comparación Con Compuestos Similares

- 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

- 7,8-Dimethyl-4-hydroxyquinoline

- 5,8-Dimethylquinoline-3-carboxylic acid

Comparison:

- 6,8-Dimethyl-4-hydroxyquinoline-3-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

- 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid lacks the carbohydrazide group, making it less reactive in certain chemical transformations.

- 7,8-Dimethyl-4-hydroxyquinoline has a different substitution pattern, which affects its electronic properties and reactivity.

- 5,8-Dimethylquinoline-3-carboxylic acid has a different position of the carboxylic acid group, leading to variations in its chemical behavior.

Propiedades

Fórmula molecular |

C12H13N3O2 |

|---|---|

Peso molecular |

231.25 g/mol |

Nombre IUPAC |

6,8-dimethyl-4-oxo-1H-quinoline-3-carbohydrazide |

InChI |

InChI=1S/C12H13N3O2/c1-6-3-7(2)10-8(4-6)11(16)9(5-14-10)12(17)15-13/h3-5H,13H2,1-2H3,(H,14,16)(H,15,17) |

Clave InChI |

LMLUZJOBRBKROW-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C2C(=C1)C(=O)C(=CN2)C(=O)NN)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B12119548.png)

![4-chloro-N,N-dimethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide](/img/structure/B12119565.png)

![6,7-dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B12119577.png)

![4-(6-chloropurin-9-yl)-N,2,2-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B12119594.png)

![1-(4-Ethylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B12119614.png)

![(2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B12119632.png)